

Application Notes and Protocols: Pharmacokinetic Analysis of SHEN26 in Human Studies

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Compound of Interest

Compound Name: SHEN26

Cat. No.: B14083366

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Introduction

SHEN26 is an orally administered broad-spectrum antiviral agent with potent preclinical activity against SARS-CoV-2.^[1] It is a prodrug that is rapidly converted in the body to its active metabolite, **SHEN26-69-0**, which acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.^[1] Understanding the pharmacokinetic profile of **SHEN26** and its active metabolite is crucial for optimizing dosage regimens and ensuring its efficacy and safety in clinical applications. These application notes provide a summary of the pharmacokinetic data from a Phase I clinical trial in healthy subjects and detailed protocols for key experiments.

Data Presentation: Pharmacokinetics of SHEN26-69-0

The pharmacokinetic parameters of the active metabolite, **SHEN26-69-0**, were evaluated in a Phase I, randomized, double-blind, placebo-controlled study involving healthy adult subjects (ClinicalTrials.gov Identifier: NCT05504746).^[1] The study consisted of three parts: a single ascending dose (SAD) study, a multiple ascending dose (MAD) study, and a food-effect (FE) study.^[1]

Table 1: Pharmacokinetic Parameters of SHEN26-69-0 Following Single Ascending Doses (Fasting)

Dose Group (mg)	N	Cmax (ng/mL)	Tmax (h)	AUC0-t (h·ng/mL)	AUC0-∞ (h·ng/mL)	t1/2 (h)
50	8	137 ± 33.8	1.5 (1.0-2.0)	682 ± 131	694 ± 132	3.6 ± 0.6
200	8	468 ± 115	1.5 (1.0-3.0)	2670 ± 540	2700 ± 544	4.2 ± 0.5
400	8	857 ± 187	1.5 (1.0-2.0)	5500 ± 1130	5550 ± 1130	4.6 ± 0.6
800	8	1510 ± 364	2.0 (1.0-4.0)	12000 ± 2450	12100 ± 2450	5.1 ± 0.7
1200	8	1890 ± 458	2.5 (1.5-4.0)	16500 ± 3810	16600 ± 3820	5.4 ± 0.8

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.

In the single ascending dose study, the Cmax and AUC of **SHEN26-69-0** increased in an approximately dose-proportional manner in the 50-400 mg fasting dose range.[\[1\]](#)

Table 2: Pharmacokinetic Parameters of SHEN26-69-0 Following Multiple Ascending Doses

Dose Group	N	Day	C _{max,ss} (ng/mL)	T _{max,ss} (h)	AUC _{t,ss} (h·ng/mL)	Rac (AUC)
200 mg BID	8	5	633 ± 139	1.5 (1.0-2.0)	3480 ± 699	1.30 ± 0.16
400 mg BID	8	5	1240 ± 291	1.5 (1.0-3.0)	7540 ± 1650	1.37 ± 0.21
600 mg BID	8	5	1780 ± 412	2.0 (1.5-4.0)	11800 ± 2840	1.41 ± 0.25

Data are presented as mean ± standard deviation for C_{max,ss}, AUC_{t,ss}, and Rac, and as median (range) for T_{max,ss}. BID: Twice daily; C_{max,ss}: Maximum plasma concentration at steady state; T_{max,ss}: Time to reach C_{max} at steady state; AUC_{t,ss}: Area under the plasma concentration-time curve over a dosing interval at steady state; Rac (AUC): Accumulation ratio based on AUC.

The multiple ascending dose study showed a slight accumulation of **SHEN26-69-0** upon repeated dosing.^[1]

Table 3: Effect of Food on the Pharmacokinetics of SHEN26-69-0 Following a Single 800 mg Dose

Condition	N	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-t} (h·ng/mL)	AUC _{0-∞} (h·ng/mL)
Fasting	8	1510 ± 364	2.0 (1.0-4.0)	12000 ± 2450	12100 ± 2450
Standard Meal	8	1980 ± 451	3.0 (1.5-6.0)	16800 ± 3890	17000 ± 3910
High-Fat Meal	8	2210 ± 503	4.0 (2.0-8.0)	21500 ± 4980	21700 ± 5010

Data are presented as mean ± standard deviation for C_{max} and AUC, and as median (range) for T_{max}.

Both standard and high-fat meals increased the C_{max} and AUC of **SHEN26**-69-0, with a high-fat meal also prolonging the T_{max}.^[1]

Experimental Protocols

Phase I Clinical Trial Protocol for Pharmacokinetic Analysis

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of **SHEN26** in healthy subjects, and to assess the effect of food on its pharmacokinetics.

Study Design: A randomized, double-blind, placebo-controlled study with three parts:

- **Part A: Single Ascending Dose (SAD):** Healthy subjects received a single oral dose of **SHEN26** (50 mg, 200 mg, 400 mg, 800 mg, or 1200 mg) or placebo in a fasting state.
- **Part B: Multiple Ascending Dose (MAD):** Healthy subjects received oral doses of **SHEN26** (200 mg, 400 mg, or 600 mg) or placebo twice daily for five consecutive days.
- **Part C: Food-Effect (FE):** Healthy subjects received a single oral dose of 800 mg **SHEN26** under fasting conditions, after a standard-fat meal, and after a high-fat meal in a crossover design.

Participant Population: Healthy adult male and female subjects aged 18 to 45 years with a body mass index (BMI) between 19 and 26 kg/m².

Pharmacokinetic Blood Sampling:

- **SAD Study:** Venous blood samples were collected at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
- **MAD Study:** Blood samples were collected on Day 1 at the same time points as the SAD study. On Days 3 and 4, trough concentrations were measured pre-dose. On Day 5, serial blood samples were collected pre-dose and at the same post-dose time points as Day 1.
- **FE Study:** Blood samples were collected at the same time points as the SAD study for each treatment period.

Sample Handling: Blood samples were collected in tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -70°C or below until analysis.

Bioanalytical Method for the Quantification of SHEN26-69-0 in Human Plasma

Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of **SHEN26-69-0** in human plasma.

Materials and Reagents:

- **SHEN26-69-0** reference standard
- Stable isotope-labeled internal standard (IS) of **SHEN26-69-0**
- Human plasma (K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)

Sample Preparation (Protein Precipitation):

- Thaw plasma samples at room temperature.
- To 100 µL of plasma, add 20 µL of the internal standard working solution.
- Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

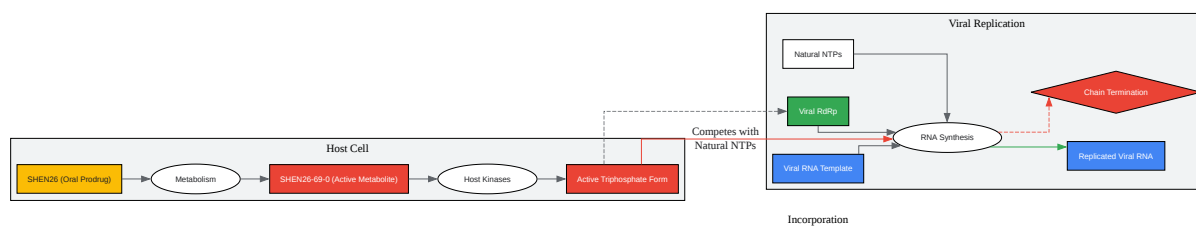
LC-MS/MS Conditions (Representative):

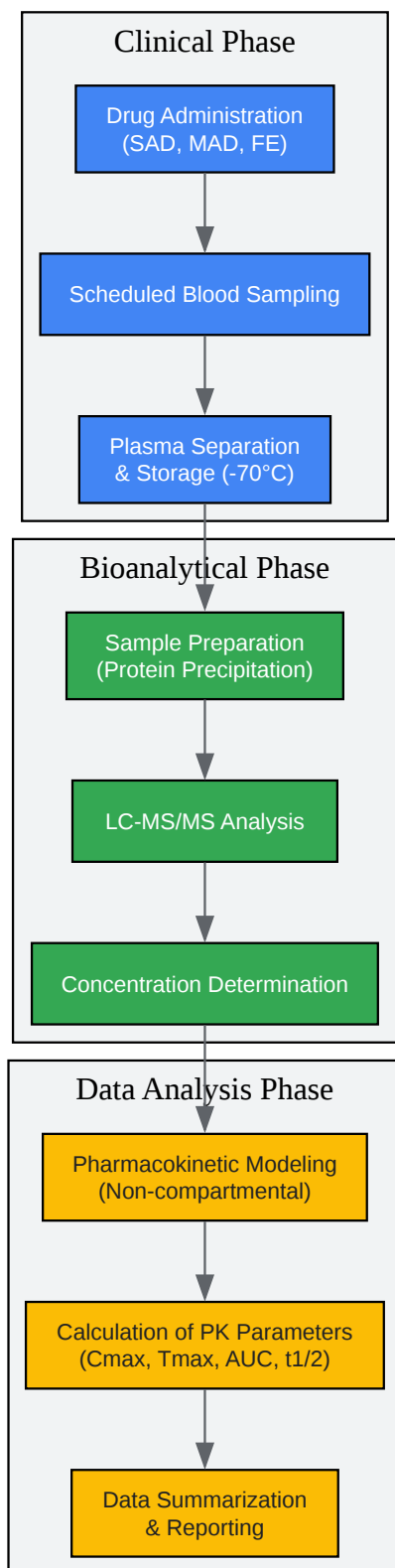
- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for **SHEN26-69-0** and its IS.

Data Analysis: Pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) were calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Mandatory Visualizations

Signaling Pathway of **SHEN26** as an RdRp Inhibitor





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References

- 1. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
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